(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, also known as CP-544,631, is a synthetic compound that has been developed for its potential use as a therapeutic agent. This compound has been studied extensively in the scientific community due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is not fully understood, but it is thought to act by modulating certain signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, and to alter the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid in lab experiments is its high potency and specificity, which allows for precise manipulation of cellular processes. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities, and its potential toxicity must be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research involving (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid. One area of interest is its potential use in cancer therapy, where it may be able to selectively target cancer cells while sparing healthy cells. Additionally, it may have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
The synthesis of (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves several steps, including the formation of a pentalene intermediate and subsequent addition of a pentanoic acid side chain. The process involves the use of various reagents and solvents, and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has been the focus of extensive scientific research due to its potential applications in various fields. It has been studied as a potential therapeutic agent for a range of conditions, including cancer, neurological disorders, and inflammation. Additionally, it has been investigated for its use in materials science and as a potential catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
149639-79-2 |
---|---|
Molekularformel |
C12H9ClN4O4 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H30O3/c22-20-14-17-12-16(8-4-5-9-21(23)24)13-19(17)18(20)11-10-15-6-2-1-3-7-15/h8,15,17-20,22H,1-7,9,12-14H2,(H,23,24)/b16-8-/t17-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
IXOZOKPCBZHURA-IDCLTSITSA-N |
Isomerische SMILES |
C1CCC(CC1)C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C\CCCC(=O)O)/C3)O |
SMILES |
C1CCC(CC1)C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O |
Kanonische SMILES |
C1CCC(CC1)C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O |
Synonyme |
15,16,17,18,19,20-hexanol-13,14-dehydro-14-(1-cyclohexyl)-9a-methanoprostaglandin I2 MM 706 MM-706 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.